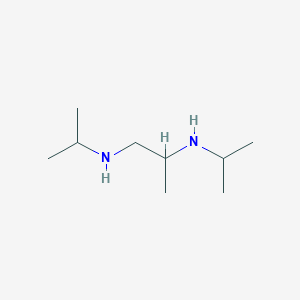

N1,N2-Diisopropyl-1,2-propanediamine

Description

N1,N2-Diisopropyl-1,2-propanediamine (CAS: 108-15-6) is a vicinal diamine with two isopropyl groups attached to the nitrogen atoms of a 1,2-propanediamine backbone. Its molecular formula is C₈H₂₀N₂, with a molar mass of 144.26 g/mol. This compound is characterized by its strong chelating ability due to the presence of two nitrogen donor atoms in a flexible propane chain, enabling the formation of stable complexes with transition metals like Cu²⁺ and Ni²⁺ . It is widely used as a metal deactivator in fuels, a stabilizer in propellants, and a ligand in coordination chemistry for synthesizing planar or distorted-square planar metal complexes .

Properties

CAS No. |

4042-11-9 |

|---|---|

Molecular Formula |

C9H22N2 |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

1-N,2-N-di(propan-2-yl)propane-1,2-diamine |

InChI |

InChI=1S/C9H22N2/c1-7(2)10-6-9(5)11-8(3)4/h7-11H,6H2,1-5H3 |

InChI Key |

FUJUAXDOMMJSRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

- This method involves the reaction of 1,2-propanediamine or its derivatives with isopropyl-containing aldehydes or ketones under reductive conditions.

- The reductive amination typically uses reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to convert imine intermediates to the desired diamine.

- This approach allows selective introduction of isopropyl groups on the nitrogen atoms, controlling steric hindrance and lipophilicity.

- Industrial adaptations often employ continuous flow reactors and catalytic systems to improve efficiency and yield.

Ammonolysis of Epoxides (Propylene Oxide Route)

- A patented method uses propylene oxide as a raw material, reacting it with ammonia and hydrogen gas in a gas-solid phase reaction over a fixed bed catalyst.

- The process involves vaporizing propylene oxide, mixing with ammonia-hydrogen gas, and passing through a fixed bed reactor.

- The reaction yields 1,2-propanediamine along with byproducts such as monoisopropanolamine and diisopropanolamine, which can be purified and sold.

- This method is characterized by mild reaction conditions, continuous production capability, high raw material conversion, and good product selectivity.

- The process avoids corrosion issues common in liquid-phase high-temperature, high-pressure reactions and allows recycling of unreacted gases.

High-Pressure Ammonolysis of 1,2-Dichloropropane

- Another preparation method involves reacting 1,2-dichloropropane with liquid ammonia and a catalyst in a high-pressure reactor.

- The reaction is conducted at 160-180 °C and 8-12 MPa for 4-5 hours.

- After completion, excess ammonia is recycled, and the product mixture is purified by rectification to isolate 1,2-propanediamine.

- This method simplifies the process, reduces pollution, lowers costs, and improves selectivity by using a single catalyst.

- Low distillate fractions from rectification can be recycled as raw materials, enhancing overall efficiency.

| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Byproducts / Notes |

|---|---|---|---|---|

| Reductive Amination | 1,2-Propanediamine + aldehydes/ketones | Mild to moderate, reducing agents | Selective N-alkylation, adaptable to flow reactors | Requires reducing agents, potential purification needed |

| Ammonolysis of Propylene Oxide | Propylene oxide, NH3, H2 | Gas-solid phase, fixed bed catalyst, mild | Continuous production, high selectivity, low corrosion | Byproducts: monoisopropanolamine, diisopropanolamine (purifiable) |

| High-Pressure Ammonolysis of 1,2-Dichloropropane | 1,2-Dichloropropane, liquid NH3, catalyst | 160-180 °C, 8-12 MPa, 4-5 h | Simple process, high yield, low cost, recyclable ammonia | Low distillates recycled, high selectivity |

- The gas-solid phase ammonolysis of propylene oxide offers a sustainable and scalable route with continuous operation, minimizing equipment corrosion and maximizing raw material utilization.

- High-pressure ammonolysis of 1,2-dichloropropane is industrially attractive due to its simplicity and cost-effectiveness, with the ability to recycle ammonia and distillates, reducing waste and improving selectivity.

- Reductive amination provides flexibility in modifying the diamine structure but may require more complex purification and handling of reducing agents.

- Advanced catalytic systems and continuous flow reactors are increasingly employed to enhance reaction rates, yields, and process safety in all methods.

The preparation of N1,N2-Diisopropyl-1,2-propanediamine is achieved primarily through reductive amination, ammonolysis of propylene oxide, and high-pressure ammonolysis of 1,2-dichloropropane. Each method offers distinct advantages in terms of reaction conditions, scalability, and byproduct management. Industrial processes favor continuous, gas-phase reactions or high-pressure ammonolysis for their efficiency and cost-effectiveness, while reductive amination remains valuable for tailored synthesis in research settings.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Diisopropyl-1,2-propanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of this compound.

Scientific Research Applications

N1,N2-Diisopropyl-1,2-propanediamine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N1,N2-Diisopropyl-1,2-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of N1,N2-Diisopropyl-1,2-propanediamine include:

Chelation Efficiency and Stability

Metal Binding Strength :

- N,N′-Disalicylidene-1,2-propanediamine exhibits superior Cu²⁺ chelation (log β ~ 16.5) compared to this compound (log β ~ 9.8 for Ni²⁺) due to its rigid aromatic framework and delocalized electron system .

- This compound forms less stable complexes with Cu²⁺ but shows higher selectivity for Ni²⁺ in high-ionic-strength solutions (e.g., log β increases by 1.9 units at ionic strength = 2.03) .

Thermal and Oxidative Stability :

- N,N′-Disalicylidene derivatives decompose at ~250°C, whereas this compound degrades at lower temperatures (~150°C) due to weaker π-backbonding in its aliphatic structure .

- Both compounds inhibit hydroxylammonium nitrate decomposition in propellants, but this compound is less effective in acidic environments .

Industrial and Environmental Impact

Fuel Additives :

- N,N′-Disalicylidene-1,2-propanediamine is preferred in aviation fuels for its high thermal stability, but its Cu complexes poison catalytic converters in automotive engines .

- This compound is less persistent in the environment due to biodegradability but requires higher concentrations for equivalent metal deactivation .

- Synthetic Utility: N,N′-Dibenzyl-1,2-propanediamine serves as a chiral auxiliary in stereoselective syntheses, a role less feasible for this compound due to its lower configurational rigidity .

Research Findings and Limitations

- This compound ’s Ni(II) complexes exhibit distorted-square planar geometries with Ni–N bond lengths of 1.900–1.959 Å, shorter than analogous Cu(II) complexes (1.973–2.039 Å) due to differences in ionic radii .

- Limitations include its propensity to form hydrogen-bonded chains in crystalline states, reducing solubility in polar solvents .

- Comparative studies highlight its inferior performance in high-temperature fuel systems compared to aromatic Schiff base analogues .

Q & A

Q. What are the established methods for synthesizing N1,N2-Diisopropyl-1,2-propanediamine metal complexes, and how are their structures validated?

Answer:

- Synthesis: The ligand is typically combined with metal salts (e.g., Ni(ClO₄)₂·6H₂O) in a 1:2 molar ratio in ethanol. Slow evaporation yields crystals suitable for structural analysis .

- Validation: X-ray crystallography is the gold standard. For example, monoclinic crystals (space group P2/c) with lattice parameters a = 20.399 Å, b = 15.026 Å, c = 16.670 Å, and β = 111.79° were resolved using MoKα radiation (λ = 0.71069 Å). Refinement with anisotropic temperature factors and hydrogen positioning (fixed at Uiso = 0.07 Ų) achieved an R value of 0.061 .

- Alternative Techniques: UV-Vis spectroscopy (e.g., absorption maxima at 450 nm for square-planar Ni(II) complexes) and potentiometric titrations (using NaClO₄ as background electrolyte) confirm coordination geometry and stability constants .

Q. How do ionic strength and pH influence the stability of this compound complexes in aqueous solutions?

Answer:

- Ionic Strength Effects: Stability constants (log β) increase with ionic strength (e.g., log β₁₂ rises by 1.9 units when ionic strength increases from 0.04 to 2.0 M NaClO₄). This trend exceeds that of ethylenediamine Ni(II) complexes, likely due to reduced ligand protonation at high ionic strengths .

- pH Sensitivity: Complex formation is pH-dependent. For Ni(II) complexes, square-planar [NiL₂]²⁺ dominates above pH 8.5, while octahedral [NiL]²⁺ forms at lower pH. Titrations using NaOH and HClO₄ (with glass/calomel electrodes) track speciation .

Advanced Research Questions

Q. How can conflicting stability constant data for this compound complexes be resolved?

Answer:

- Methodological Consistency: Ensure uniform ionic strength (e.g., NaClO₄ as electrolyte) and temperature (25°C) across studies. Discrepancies in log β values (e.g., vs. N1-cyclohexyl analogs) arise from ligand steric effects and alkyl substitution patterns .

- Data Validation: Compare speciation curves (Fig. 2 in ) and absorption spectra (Fig. 3 in ) to confirm equilibrium models. Use programs like MULTAN for crystallographic refinement to rule out structural artifacts .

Q. What challenges arise in resolving the crystal structures of this compound complexes, and how are they addressed?

Answer:

- Thermal Motion/Disorder: Perchlorate ions (ClO₄⁻) exhibit significant thermal motion, complicating electron density maps. Anisotropic refinement (applying dispersion corrections) and fixed H-atom positions mitigate this .

- Coordination Geometry: The ligand’s bulky isopropyl groups enforce distorted square-planar geometry (Ni–N bond lengths: 1.900–1.959 Å). Asymmetric chelate rings (e.g., C12/C22 0.65 Å below the Ni plane) require precise torsion angle adjustments during refinement .

Q. How do ligand substituents impact the redox behavior and catalytic activity of this compound complexes?

Answer:

- Steric Effects: Isopropyl groups prevent higher coordination numbers (e.g., 5- or 6-coordinate geometries), favoring stable square-planar complexes. This steric hindrance also reduces ligand lability, impacting catalytic turnover .

- Electronic Effects: Alkyl substituents lower ligand basicity, shifting redox potentials. Comparative studies with Cu(II) analogs show longer Cu–N bonds (1.973–2.039 Å) due to d-orbital electron distribution differences .

Methodological Tables

Table 1: Stability Constants of Ni(II) Complexes at Varying Ionic Strengths (NaClO₄, 25°C)

| Ionic Strength (M) | log β₁ (NiL²⁺) | log β₂ (NiL₂²⁺) |

|---|---|---|

| 0.04 | 4.2 | 8.1 |

| 2.0 | 5.2 | 10.0 |

| Source: Ref. |

Table 2: Key Crystallographic Parameters for Ni(C₆H₁₁N₂)₂₂

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| Ni–N (Primary) | 1.900–1.916 Å |

| Ni–N (Secondary) | 1.937–1.959 Å |

| R Factor | 0.061 |

| Source: Ref. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.